molecular formula C10H11FO B2833253 4-(4-Fluorophenyl)butan-2-one CAS No. 63416-61-5

4-(4-Fluorophenyl)butan-2-one

Cat. No. B2833253
Key on ui cas rn: 63416-61-5
M. Wt: 166.195
InChI Key: WDALXIHTFDUFIR-UHFFFAOYSA-N
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Patent
US04160036

Procedure details

4-(4-Fluorophenyl)-2-butanone (10.0 g) in ether (30 ml) was added over 20 min. to a stirred solution of methyl magnesium iodide (0.086 mole) in ether (80 ml). The mixture was stirred at room temperature over 5 hr, then cooled and 2 M sulphuric acid (30 ml) added. The mixture was extracted with ether (5×50 ml), washed with saturated sodium bicarbonate solution, saturated brine and dried (MgSO4). The solvent was removed and the residue was distilled. The alcohol (9.4 g) b.p. 83°-85°/0.1 mm was obtained as a colourless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.086 mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](=[O:12])[CH3:11])=[CH:4][CH:3]=1.[CH3:13][Mg]I.S(=O)(=O)(O)O>CCOCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([CH3:13])([OH:12])[CH3:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCC(C)=O
Name
Quantity
0.086 mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature over 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (5×50 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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